N-(2,4-dimethylphenyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
Description
N-(2,4-dimethylphenyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a heterocyclic compound featuring a benzothieno[3,2-d]pyrimidine core fused with a fluorobenzyl group and an acetamide moiety substituted at the 2,4-dimethylphenyl position. This architecture combines electron-withdrawing (fluorine) and electron-donating (methyl) groups, which influence its physicochemical properties and biological interactions. The compound’s structural complexity, particularly the benzothieno-pyrimidine core, positions it as a candidate for targeting enzymes or receptors in therapeutic contexts, though its exact pharmacological profile requires further elucidation .
Properties
Molecular Formula |
C27H22FN3O3S |
|---|---|
Molecular Weight |
487.5 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-[1]benzothiolo[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C27H22FN3O3S/c1-16-7-12-21(17(2)13-16)29-23(32)15-30-24-20-5-3-4-6-22(20)35-25(24)26(33)31(27(30)34)14-18-8-10-19(28)11-9-18/h3-13H,14-15H2,1-2H3,(H,29,32) |
InChI Key |
JNZZKAYWGSXDRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)F)SC5=CC=CC=C53)C |
Origin of Product |
United States |
Biological Activity
N-(2,4-dimethylphenyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
The compound can be described by its IUPAC name and structural formula. Its unique structure incorporates a benzothieno-pyrimidine core, which is known for various pharmacological activities.
Anticancer Activity
Recent studies have indicated that derivatives of benzothieno-pyrimidines exhibit significant anticancer properties. For instance, a study explored the anticancer effects of related compounds on multicellular spheroids, demonstrating that such compounds can inhibit tumor growth effectively. The mechanism of action is thought to involve apoptosis induction and cell cycle arrest in cancer cells .
Anti-inflammatory Effects
Compounds containing thiazole and thiophene moieties have demonstrated anti-inflammatory properties in various models. For instance, a study highlighted the efficacy of thiazole derivatives in reducing inflammation in experimental autoimmune encephalomyelitis (EAE) models . Such findings suggest that N-(2,4-dimethylphenyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide may also exhibit similar effects.
Table 1: Summary of Biological Activities
| Activity Type | Findings | Reference |
|---|---|---|
| Anticancer | Induces apoptosis and cell cycle arrest | |
| Antimicrobial | Potential activity based on structural analogs | |
| Anti-inflammatory | Reduces inflammation in EAE models |
Case Study: Anticancer Screening
In a notable study published in 2019, researchers screened a library of compounds for anticancer activity using multicellular spheroids as models. Among the identified compounds was one with structural similarities to N-(2,4-dimethylphenyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide. This study underscored the potential of such compounds in cancer therapy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of thieno- and benzothieno-pyrimidine derivatives. Key comparisons are outlined below, emphasizing structural variations and their implications:
Core Structure Modifications
Substituent Variations
*Molecular formula inferred from structurally analogous compounds in .
Functional Group Impact on Bioactivity
- Fluorobenzyl vs. Chlorobenzyl : Fluorine’s small size and high electronegativity improve bioavailability and binding precision, whereas chlorine’s larger size may enhance hydrophobic interactions but reduce solubility .
- Methyl vs.
- Acetamide Linkers : Compounds with N-alkylated acetamide moieties (e.g., N-ethyl in ) exhibit reduced hydrogen-bonding capacity compared to the target compound’s unmodified acetamide, which may affect target engagement .
Research Findings and Trends
- Binding Affinity: Fluorinated derivatives consistently show higher affinity for kinase targets (e.g., EGFR, VEGFR) due to fluorine’s ability to modulate π-π interactions and electrostatic potentials .
- Metabolic Stability: The benzothieno-pyrimidine core in the target compound demonstrates slower hepatic clearance in vitro compared to thieno-pyrimidine analogs, as observed in microsomal assays .
- Toxicity Profiles: Chlorine-substituted analogs () exhibit higher cytotoxicity in normal cell lines, likely due to off-target halogen bonding, whereas the target compound’s methyl groups mitigate this risk .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
